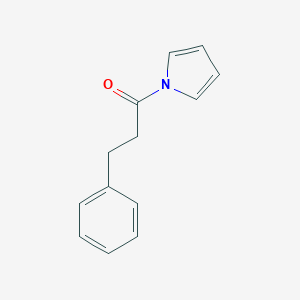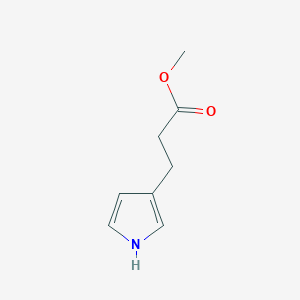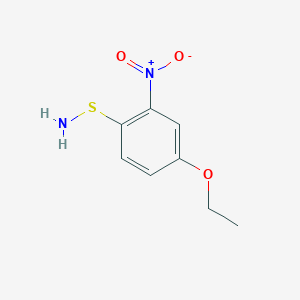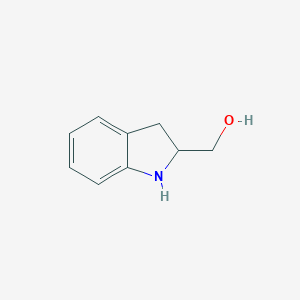![molecular formula C22H30ClN3O3 B172622 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 150491-98-8](/img/structure/B172622.png)
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Overview
Description
Nibentan, chemically known as N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide, is a class III antiarrhythmic agent. It was first reported by Mashkovskii and has been extensively studied for its effects on the heart. Nibentan is known for its ability to prolong the action potential duration in cardiac cells, making it effective in treating various types of arrhythmias .
Scientific Research Applications
Nibentan has been extensively studied for its antiarrhythmic properties. It is used in:
Cardiology: To treat paroxysmal arrhythmias and other heart rhythm disorders.
Pharmacokinetics Studies: To understand its metabolism and distribution in the body.
Electrophysiology: To study its effects on cardiac cells and action potential duration.
Drug Development: As a reference compound for developing new antiarrhythmic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nibentan involves multiple steps starting from phenylacetonitrile. The key steps include:
Condensation: Phenylacetonitrile is condensed with diethyl carbonate using sodium ethylate in toluene to form sodium (ethoxycarbonyl)cyanophenylmethanate.
Alkylation: This intermediate is then alkylated with 1,4-dibromobutane to produce 5-bromo-1-(ethoxycarbonyl)-1-cyano-1-phenylpentane.
Amination: The product is treated with diethylamine to yield 1-(ethoxycarbonyl)-1-cyano-5-(diethylamino)-1-phenylpentane.
Decarboxylation: Decarboxylation with aqueous potassium hydroxide in the presence of triethylbenzylammonium chloride results in 1-cyano-5-(diethylamino)-1-phenylpentane.
Oxidation: The compound is oxidized with hydrogen peroxide in dimethyl sulfoxide to form 1-carbamoyl-5-(diethylamino)-1-phenylpentane.
Rearrangement: A Hoffman rearrangement using bromine and sodium methylate in methanol converts it to 1-(methoxycarbonylamino)-5-(diethylamino)-1-phenylpentane.
Hydrolysis and Coupling: Hydrolysis with sodium hydroxide in ethanol followed by coupling with 4-nitrobenzoyl chloride in acetonitrile yields nibentan.
Industrial Production Methods: Industrial production of nibentan follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: Nibentan undergoes oxidation reactions, particularly during its synthesis.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Nibentan can participate in substitution reactions, especially during its synthesis when intermediates are formed.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide in dimethyl sulfoxide.
Reducing Agents: Not commonly used in the final product but may be used in intermediate steps.
Substitution Reagents: Diethylamine, bromine, and sodium methylate.
Major Products Formed:
Hydroxylated Nibentan: Formed during metabolic processes.
De-ethylated Nibentan: Another metabolite identified in human blood plasma.
Mechanism of Action
Nibentan exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the action potential. This increases the refractory period of the myocardial cells, preventing abnormal electrical activity that can lead to arrhythmias. The molecular targets include various potassium channels involved in cardiac repolarization .
Comparison with Similar Compounds
Niferidyl: Another class III antiarrhythmic agent with a similar mechanism of action.
Amiodarone: A well-known class III antiarrhythmic but with a broader spectrum of activity and more side effects.
Sotalol: A class III antiarrhythmic with additional beta-blocking properties.
Uniqueness of Nibentan: Nibentan is unique in its specific action on potassium channels without significant effects on other ion channels or receptors. This selectivity makes it a valuable tool in both clinical and research settings for studying cardiac electrophysiology and developing new treatments for arrhythmias .
Properties
IUPAC Name |
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCBAYRWJULIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933957 | |
| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157832-56-9, 150491-98-8 | |
| Record name | Nibentan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)




